2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
Overview
Description
The compound is a phenolic compound, based on the “phenol” in its name. Phenols are aromatic compounds that contain a hydroxyl group (-OH) directly attached to an aromatic ring . The “2,6-dimethoxy” part suggests that there are two methoxy groups (-OCH3) on the aromatic ring at positions 2 and 6 . The “4-[(4-methyl-1,4-diazepan-1-yl)methyl]” part indicates a complex substituent at the 4 position of the aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the aromatic phenol ring, with the various substituents attached at the indicated positions . The exact structure would depend on the specific nature of the “4-methyl-1,4-diazepan-1-yl” group .Chemical Reactions Analysis
Phenolic compounds can undergo a variety of reactions, including electrophilic aromatic substitution and reactions at the hydroxyl group . The presence of the methoxy and diazepanyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Phenolic compounds are often solid at room temperature, and they may exhibit unique optical properties . The presence of the methoxy groups could influence the compound’s solubility and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dimethoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-16-5-4-6-17(8-7-16)11-12-9-13(19-2)15(18)14(10-12)20-3/h9-10,18H,4-8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJHYJKQGHPIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC(=C(C(=C2)OC)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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